Methyl 3,5-diaminobenzoate
Overview
Description
Methyl 3,5-diaminobenzoate: is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of benzoic acid and is characterized by the presence of two amino groups at the 3 and 5 positions of the benzene ring, along with a methyl ester group at the carboxyl position . This compound is primarily used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of methyl 3,5-diaminobenzoate typically begins with 3,5-diaminobenzoic acid.
Esterification: The 3,5-diaminobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.
Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Biology:
Biochemical Research: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
Polymer Production: Used in the manufacture of polymers and resins.
Material Science: Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,5-diaminobenzoate involves its interaction with various molecular targets, primarily through its amino and ester functional groups . These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, and other biomolecules . The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Methyl 3,4-diaminobenzoate: Similar structure but with amino groups at the 3 and 4 positions.
Methyl 2,4-diaminobenzoate: Amino groups at the 2 and 4 positions.
Methyl 3,5-dihydroxybenzoate: Hydroxy groups instead of amino groups at the 3 and 5 positions.
Uniqueness: Methyl 3,5-diaminobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable as an intermediate in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
methyl 3,5-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426654 | |
Record name | Methyl 3,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-55-9 | |
Record name | Methyl 3,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of Methyl 3,5-diaminobenzoate?
A1: this compound has the molecular formula C8H10N2O2 []. Its crystal structure has been determined to be orthorhombic, belonging to the space group Pbca (no. 61) [].
Q2: How is this compound synthesized?
A2: One method of synthesis involves the reduction of Methyl 3,5-dinitrobenzoate using hydrazine hydrate in the presence of a FeCl3·6H2O/C catalyst []. This method boasts high yield and ease of operation. The molar ratio of hydrazine hydrate to Methyl 3,5-dinitrobenzoate plays a crucial role in determining the final product. A 4:1 ratio yields this compound, while exceeding a 5:1 ratio leads to the formation of Methyl 3,5-diaminobenzylhydrazine [].
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